molecular formula C11H22N2OSi B14012196 (S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole

(S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole

Cat. No.: B14012196
M. Wt: 226.39 g/mol
InChI Key: WKNCJQIFYKXQOZ-VIFPVBQESA-N
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Description

(S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an imidazole ring. This compound is of interest in organic synthesis due to its stability and reactivity, making it useful in various chemical transformations.

Preparation Methods

The synthesis of (S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole typically involves the protection of the hydroxyl group of an alcohol with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting TBDMS-protected alcohol is then coupled with an imidazole derivative under appropriate conditions to yield the desired compound.

Industrial production methods for such compounds often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

(S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole undergoes various types of chemical reactions, including:

Scientific Research Applications

(S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole involves the interaction of the imidazole ring with various molecular targets. The imidazole ring can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions. These interactions enable the compound to modulate enzyme activity, bind to receptors, and influence biochemical pathways .

Comparison with Similar Compounds

(S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole can be compared with other TBDMS-protected compounds, such as:

The uniqueness of this compound lies in its balance of stability and reactivity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H22N2OSi

Molecular Weight

226.39 g/mol

IUPAC Name

tert-butyl-[(1S)-1-(1H-imidazol-2-yl)ethoxy]-dimethylsilane

InChI

InChI=1S/C11H22N2OSi/c1-9(10-12-7-8-13-10)14-15(5,6)11(2,3)4/h7-9H,1-6H3,(H,12,13)/t9-/m0/s1

InChI Key

WKNCJQIFYKXQOZ-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=NC=CN1)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C1=NC=CN1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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